molecular formula C15H20N2O4 B3225680 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid CAS No. 1250999-95-1

8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid

Cat. No.: B3225680
CAS No.: 1250999-95-1
M. Wt: 292.33
InChI Key: XGLRSCFDQDKPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic pyrido[3,4-c]azepine core with a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a carboxylic acid at the 4-position (Figure 1). The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the carboxylic acid moiety may facilitate hydrogen bonding or salt formation, enhancing solubility. This molecule is likely an intermediate in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles common in drug discovery. Its structural complexity necessitates advanced crystallographic methods, such as those enabled by the SHELX software suite, for precise structural determination .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydropyrido[3,4-c]azepine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-6-4-5-11-10(9-17)7-16-8-12(11)13(18)19/h7-8H,4-6,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLRSCFDQDKPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=NC=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in water or DMAP in acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a protecting group for amines in multi-step organic synthesis.

    Biology: In the synthesis of peptides and other biologically active molecules.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Key analogs include ACT-774312 (a CRTH2 receptor antagonist) and setipiprant , both of which share bicyclic frameworks but differ in substitution patterns and biological roles (Table 1).

Table 1: Comparative Analysis of Key Compounds
Compound Core Structure Key Substituents Molecular Weight (g/mol) Primary Application
Target Compound Pyrido[3,4-c]azepine Boc (8-position), carboxylic acid (4-position) ~322.4* Synthetic intermediate
ACT-774312 Pyrido[3,2-b]indole 5-Chloropyrimidinyl, methylamino (8-position), fluorine (2-position), acetic acid ~460.9 CRTH2 antagonist (asthma)
Setipiprant (ACT-129968) Pyrido[4,3-b]indole Phenylsulfonyl, carboxylic acid ~438.5 CRTH2 antagonist (allergy)

*Calculated based on molecular formula.

Key Observations:

  • Substituents: The Boc group in the target compound contrasts with bioactive substituents (e.g., chloropyrimidinyl, fluorine) in ACT-774312, which are critical for receptor binding.
  • Carboxylic Acid vs. Acetic Acid: Both the target compound and ACT-774312 possess acidic groups, but the latter’s acetic acid chain may enhance binding to CRTH2 via extended interactions .

Crystallographic and Structural Studies

The SHELX software suite has been pivotal in resolving complex structures like these, particularly for validating stereochemistry and hydrogen-bonding networks . For example, SHELXL’s refinement capabilities ensure accurate modeling of the Boc group’s steric effects and the carboxylic acid’s ionization state.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid
Reactant of Route 2
8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.